2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone

Catalog No.
S11199735
CAS No.
M.F
C15H11Cl2N3OS2
M. Wt
384.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl...

Product Name

2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone

IUPAC Name

2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone

Molecular Formula

C15H11Cl2N3OS2

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C15H11Cl2N3OS2/c1-20-14(9-2-4-10(16)5-3-9)18-19-15(20)22-8-11(21)12-6-7-13(17)23-12/h2-7H,8H2,1H3

InChI Key

WYEBAFWRLWJAQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)Cl

The compound 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone is a complex organic molecule featuring a triazole ring, a thiophene moiety, and a chlorophenyl group. This structure suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents. The molecular formula of this compound is C15H12Cl2N4OSC_{15}H_{12}Cl_2N_4OS, indicating the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms. Its unique arrangement of functional groups may confer specific biological activities, making it a subject of interest in medicinal chemistry.

Typical for triazoles and thiophenes. Common reactions include:

  • Nucleophilic Substitution: The sulfur atom in the triazole can act as a nucleophile, allowing for substitutions with electrophiles.
  • Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to alcohols or other functionalities.
  • Condensation Reactions: The compound may participate in condensation reactions with other amines or alcohols to form more complex derivatives.

These reactions are essential for synthesizing analogs and derivatives that may enhance biological activity or alter pharmacokinetic properties.

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity: Triazole derivatives are known for their antifungal properties, which could extend to this compound.
  • Anticancer Properties: Some triazoles have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives may exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Further biological assays would be necessary to establish the specific activities of this compound.

The synthesis of 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with 4-chlorophenyl hydrazine and 4-methyl-1,2,4-triazole to form the triazole component.
    • Introduce a thiol group via a nucleophilic substitution reaction with a suitable thiol derivative.
    • Finally, react with 5-chlorothiophen-2-carboxylic acid derivatives to achieve the desired ethanone structure.
  • One-pot Synthesis:
    • Combining all reactants in a single reaction vessel under controlled conditions may yield the target compound more efficiently.

These methods highlight the versatility and complexity involved in synthesizing such multi-functionalized compounds.

The potential applications for this compound include:

  • Pharmaceutical Development: As an active pharmaceutical ingredient (API) for treating infections or cancers.
  • Agricultural Chemicals: Potential use as an agrochemical due to its antimicrobial properties.
  • Material Science: Possible applications in creating novel materials with specific electronic or optical properties due to its unique structure.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas include:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its efficacy and safety.
  • Metabolic Stability: Understanding how the compound is metabolized by enzymes can inform its pharmacokinetics.
  • Synergistic Effects: Exploring interactions with other drugs may reveal enhanced therapeutic effects or reduced side effects.

These studies are essential for assessing the compound's viability as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone, including:

Compound NameStructure HighlightsUnique Features
5-Chloro-N-{(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]}Contains morpholine and oxazolidine ringsKnown for anticoagulant properties
5-(Prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazoleFeatures allyl group and sulfanyl moietyExhibits coordination with copper ions
2-Chloro-1-(5-chlorothiophen-2-yl)ethanoneSimple chlorinated ethanone derivativeBasic structural component of the target compound

These compounds highlight the diversity within triazole and thiophene chemistry while showcasing the unique aspects of the target compound's structure and potential applications.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

382.9720597 g/mol

Monoisotopic Mass

382.9720597 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-08-2024

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